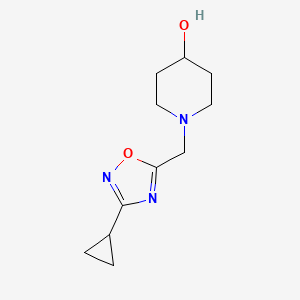
1-Trityl-L-histidine tert-butyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Trityl-L-histidine tert-butyl ester hydrochloride is a chemical compound with the molecular formula C29H31N3O2·HCl and a molecular weight of 490.08 g/mol . It is a white powder that is often used in various scientific research applications. The compound is known for its stability and unique chemical properties, making it a valuable reagent in organic synthesis and other fields.
Méthodes De Préparation
The synthesis of 1-Trityl-L-histidine tert-butyl ester hydrochloride involves several steps. One common method includes the protection of the amino group of L-histidine with a trityl group, followed by esterification with tert-butyl alcohol. The reaction typically requires the use of reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts . The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Trityl-L-histidine tert-butyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).
Substitution: The trityl group can be substituted with other functional groups using reagents like trifluoroacetic acid (TFA) in dichloromethane.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as DMAP, and protective groups to ensure selective reactions. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives of histidine with modified functional groups.
Applications De Recherche Scientifique
1-Trityl-L-histidine tert-butyl ester hydrochloride is widely used in scientific research, including:
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Mécanisme D'action
The mechanism of action of 1-Trityl-L-histidine tert-butyl ester hydrochloride involves its ability to act as a protecting group for the amino group of histidine. This protection allows for selective reactions to occur at other functional groups without affecting the amino group. The trityl group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid, to regenerate the free amino group .
Comparaison Avec Des Composés Similaires
1-Trityl-L-histidine tert-butyl ester hydrochloride can be compared with other similar compounds, such as:
S-Trityl-L-cysteine tert-butyl ester hydrochloride: Similar in structure but with a cysteine backbone instead of histidine.
tert-Butyl Nt-trityl-L-histidinate: Another derivative of histidine with similar protective groups.
The uniqueness of this compound lies in its specific application in protecting the amino group of histidine, allowing for selective and efficient synthesis of histidine-containing peptides and other molecules.
Propriétés
Formule moléculaire |
C29H32ClN3O2 |
|---|---|
Poids moléculaire |
490.0 g/mol |
Nom IUPAC |
tert-butyl 2-amino-3-(1-tritylimidazol-4-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C29H31N3O2.ClH/c1-28(2,3)34-27(33)26(30)19-25-20-32(21-31-25)29(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-18,20-21,26H,19,30H2,1-3H3;1H |
Clé InChI |
CSJUKIBWBKXMAT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


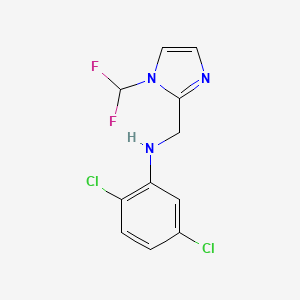
![4-[(3-Butenyloxy)methyl]phenylZinc bromide](/img/structure/B14893486.png)

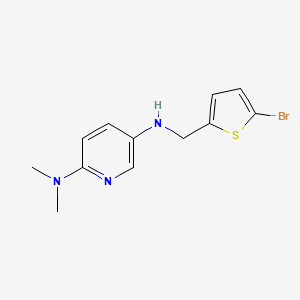
![2-Methyl-2,7-diazabicyclo[4.2.0]octane](/img/structure/B14893501.png)
![3-[(Furan-2-ylmethyl)-amino]-N-(3-hydroxy-phenyl)-succinamic acid](/img/structure/B14893506.png)
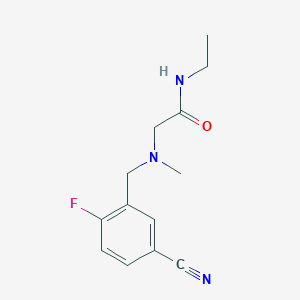
![(2E)-4-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14893516.png)
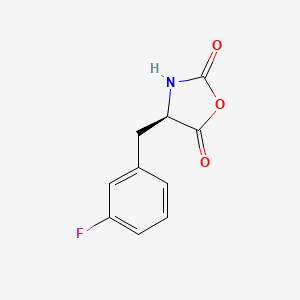
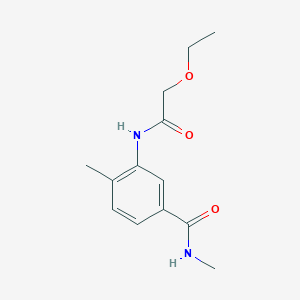

![2-[(N-Ethyl-N-butylamino)methyl]phenylZinc bromide](/img/structure/B14893542.png)

